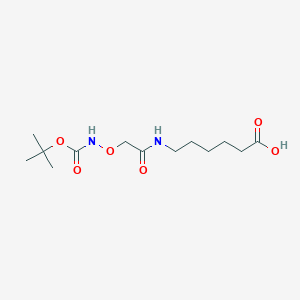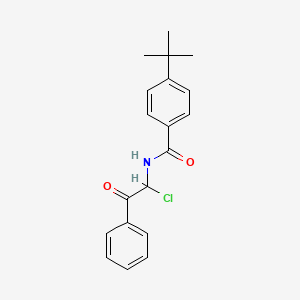
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenyl group, and a chloro-oxoethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the condensation of 4-tert-butylbenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyl-N-(2-oxo-2-phenylethyl)benzamide: Lacks the chloro group, leading to different reactivity and biological activity.
N-(1-chloro-2-oxo-2-phenylethyl)benzamide: Lacks the tert-butyl group, affecting its solubility and stability.
4-tert-Butyl-N-(1-chloro-2-oxoethyl)benzamide: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to the presence of both the tert-butyl and chloro-oxoethyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
865284-60-2 |
|---|---|
Formule moléculaire |
C19H20ClNO2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
4-tert-butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-17(20)16(22)13-7-5-4-6-8-13/h4-12,17H,1-3H3,(H,21,23) |
Clé InChI |
QKZOSRQBESIKNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


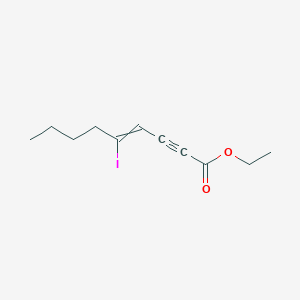

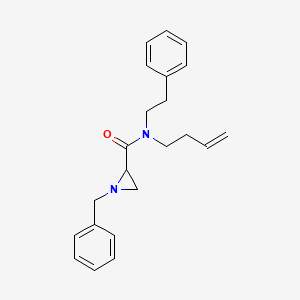
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

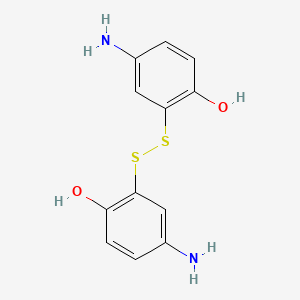
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
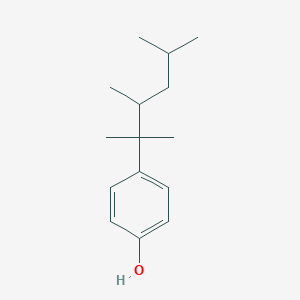
stannane](/img/structure/B14189732.png)


